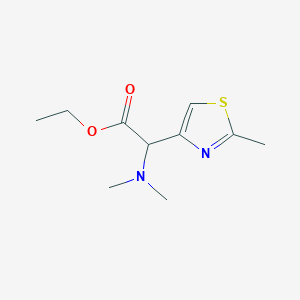
6-Bromo-2-chloro-8-iodoquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-8-iodoquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and iodine atoms in the structure of this compound makes it a valuable intermediate for various chemical reactions and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-8-iodoquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method is the sequential halogenation of quinazoline derivatives. The process may include:
Bromination: Introduction of a bromine atom at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Chlorination at the 2-position using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-8-iodoquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Sonogashira Coupling: Involves palladium and copper catalysts with alkynes.
Heck Reaction: Utilizes palladium catalysts with alkenes.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-2-chloro-8-iodoquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor modulation.
Material Science: It is employed in the development of fluorescent probes and materials with specific electronic properties.
Pharmaceutical Industry: The compound is explored for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-8-iodoquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The halogen atoms enhance its binding affinity and selectivity towards these targets. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins .
Comparison with Similar Compounds
- 6-Bromo-2-chloroquinazolin-4-amine
- 6-Bromo-8-iodoquinazolin-4-amine
- 2-Chloro-8-iodoquinazolin-4-amine
Comparison: 6-Bromo-2-chloro-8-iodoquinazolin-4-amine is unique due to the presence of three different halogen atoms, which provide distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate for the synthesis of complex molecules compared to its analogs with fewer halogen substitutions .
Properties
Molecular Formula |
C8H4BrClIN3 |
|---|---|
Molecular Weight |
384.40 g/mol |
IUPAC Name |
6-bromo-2-chloro-8-iodoquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrClIN3/c9-3-1-4-6(5(11)2-3)13-8(10)14-7(4)12/h1-2H,(H2,12,13,14) |
InChI Key |
IUVBCKDZYSWQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


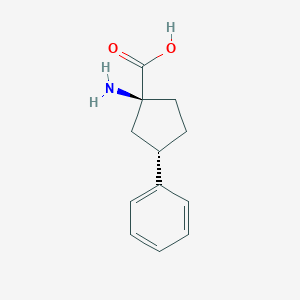
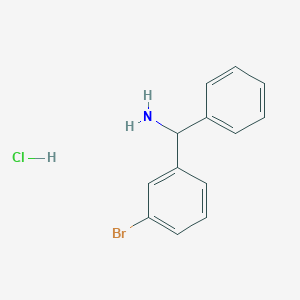
![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)

![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)

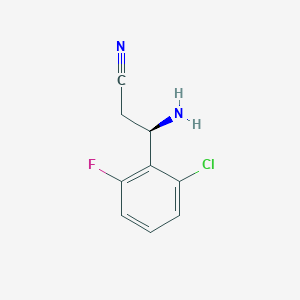
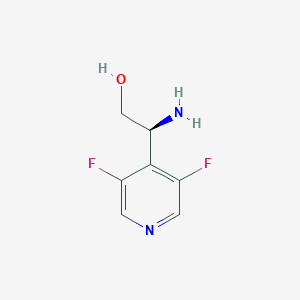
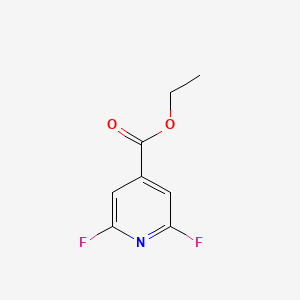
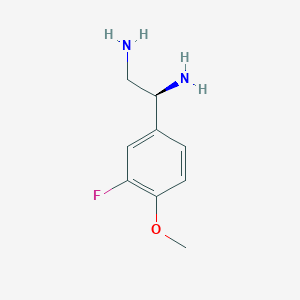
![Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate](/img/structure/B13031135.png)

